molecular formula C14H7N3O3 B11045418 6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No. B11045418
M. Wt: 265.22 g/mol
InChI Key: MNHCXUORFGREIR-UHFFFAOYSA-N
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Description

6-Benzoyl-2,4-dioxo-3-azabicyclo[310]hexane-1,5-dicarbonitrile is a complex organic compound featuring a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the reaction of arylmethylidene derivatives of malononitrile dimer with bromo derivatives of compounds containing activated methylenes . A common method includes refluxing a suspension of the starting material in a mixture of isopropanol and sulfuric acid solution, followed by cooling and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is unique due to its benzoyl group, which imparts specific chemical properties and potential biological activities. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

properties

Molecular Formula

C14H7N3O3

Molecular Weight

265.22 g/mol

IUPAC Name

6-benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

InChI

InChI=1S/C14H7N3O3/c15-6-13-10(9(18)8-4-2-1-3-5-8)14(13,7-16)12(20)17-11(13)19/h1-5,10H,(H,17,19,20)

InChI Key

MNHCXUORFGREIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C3(C2(C(=O)NC3=O)C#N)C#N

Origin of Product

United States

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